molecular formula C6H9ClN2O B1383270 3-Amino-1-methylpyridin-2(1H)-one hydrochloride CAS No. 1523570-95-7

3-Amino-1-methylpyridin-2(1H)-one hydrochloride

Cat. No. B1383270
M. Wt: 160.6 g/mol
InChI Key: JZVICGAMXLJCEN-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Molecular Structure and Interaction Studies

  • Molecular Structure and Antioxidant Activity : A study explored the molecular structure of a related compound, detailing its crystallization, geometry optimization, vibrational frequencies, electronic properties, and thermodynamic properties using X-ray diffraction and DFT methods. It also assessed the compound's antioxidant activities, DNA binding affinity, and molecular docking studies, indicating minor groove binding to DNA (Yılmaz et al., 2020).

  • DNA Interaction and Antimicrobial Activity : The synthesis of [Ag(2-amino-3-methylpyridine)(2)]NO(3) and [Ag(pyridine-2-carboxaldoxime)NO(3)] was studied, focusing on their molecular structures and interactions with DNA. These complexes showed considerable antimicrobial activity against various bacteria and yeast strains and interacted with DNA, affecting its electrophoretic mobility (Abu-Youssef et al., 2010).

  • Crystal Structure and Polymorphism : The study of polymorphic forms of a pharmaceutical compound similar to 3-Amino-1-methylpyridin-2(1H)-one hydrochloride revealed challenges in analytical and physical characterization, showing minor but distinct differences in PXRD patterns between the forms. Solid-state NMR and other molecular spectroscopic methods were used to characterize structural differences (Vogt et al., 2013).

  • Coordination Polymer and Magnetic Properties : A coordination polymer featuring 2-amino-3-methylpyridine was synthesized, revealing linear geometry around Ag(I) cations and showcasing a one-dimensional zigzag structure. The study also discussed the magnetic properties and the formation of layers of tetrahalometallate anions in the structure (Coffey et al., 2000).

Safety And Hazards

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Future Directions

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Please consult with a chemistry professional or refer to scientific literature for detailed information about this specific compound. If you have access to scientific databases, they might have more information.


properties

IUPAC Name

3-amino-1-methylpyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-8-4-2-3-5(7)6(8)9;/h2-4H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVICGAMXLJCEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-methylpyridin-2(1H)-one hydrochloride

CAS RN

1523570-95-7
Record name 2(1H)-Pyridinone, 3-amino-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523570-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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